molecular formula C10H7ClN6O5 B2465060 N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 314048-54-9

N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B2465060
CAS RN: 314048-54-9
M. Wt: 326.65
InChI Key: HXQQPTDKXKVTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Non-linear Optical Materials

A study on 3-Nitro­acetanilide, a compound with a similar nitro and acetamide functional group arrangement, highlighted its potential as an organic non-linear optical material. It crystallizes in the monoclinic system, showing characteristics valuable for optical applications (Mahalakshmi, Upadhyaya, & Row, 2002).

Analytical Chemistry

The simultaneous determination of Paracetamol, Chlorzoxazone, and Nimesulide via HPTLC demonstrates the analytical application of nitrophenyl acetamide derivatives in pharmaceutical analysis. This study underscores the compound's relevance in developing analytical methods for drug combination formulations (Sane & Gadgil, 2002).

Herbicide and Safener Synthesis

Research on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener illustrates the utility of chloro-nitrophenyl acetamide derivatives in agriculture. These compounds are crucial for studying the metabolism and mode of action of herbicides and safeners, indicating potential applications in agricultural chemical development (Latli & Casida, 1995).

Crystal Structure Analysis

The study of 2-Chloro-N-(3-methylphenyl)acetamide provides insights into the conformational characteristics of chloro-nitrophenyl acetamides, which are essential for understanding their chemical behavior and potential applications in material science (Gowda et al., 2007).

Antimalarial Activity

Synthesis and evaluation of tebuquine and related compounds, including nitrophenyl acetamide derivatives, demonstrate significant antimalarial activity. These studies contribute to medicinal chemistry, especially in the development of new treatments for malaria (Werbel et al., 1986).

Synthesis of Pyrazolyl and Triazolyl Derivatives

Research on the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole reveals the compound's role in generating novel heterocyclic compounds, indicating its importance in drug discovery and development (Panchal & Patel, 2011).

properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN6O5/c11-7-3-6(16(19)20)1-2-8(7)13-9(18)4-15-5-12-10(14-15)17(21)22/h1-3,5H,4H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQQPTDKXKVTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.